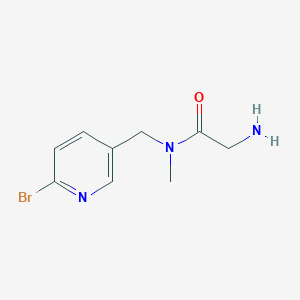

2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-methyl-acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c1-13(9(14)4-11)6-7-2-3-8(10)12-5-7/h2-3,5H,4,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXYVEROZAMXFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C(C=C1)Br)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-methyl-acetamide typically involves the following steps:

Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position of the pyridine ring.

Amination: The brominated pyridine is then subjected to amination to introduce the amino group at the 2-position.

Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-methyl-acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

The compound exhibits notable biological activity, primarily through its interactions with various enzymes and receptors. It has the potential to modulate enzymatic pathways associated with a range of diseases, making it a candidate for therapeutic development. The specific binding affinity of 2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-methyl-acetamide to certain molecular targets is crucial for understanding its mechanism of action and therapeutic potential.

Applications in Pharmaceutical Research

-

Lead Compound in Drug Development

- Due to its biological properties, it may serve as a lead compound in the development of drugs targeting specific diseases, particularly those influenced by enzymatic activity .

-

Interaction Studies

- Interaction studies are vital for assessing the binding affinity of this compound to proteins or enzymes. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to quantitatively evaluate these interactions, providing insights into its mechanism of action and potential therapeutic effects .

-

Therapeutic Potential

- Ongoing research is focused on exploring the therapeutic implications of this compound in treating diseases where modulation of specific enzymatic pathways may be beneficial.

Wirkmechanismus

The mechanism of action of 2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-methyl-acetamide involves its interaction with specific molecular targets. The brominated pyridine ring and the amino group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of N-substituted acetamides , which include opioid analgesics like U-47700 and U-50488H developed by the Upjohn Company. Below is a comparative analysis based on structural motifs and inferred pharmacological properties:

Table 1: Structural and Pharmacological Comparison

*Molecular weight and logP values are estimated using fragment-based calculations.

Key Differences and Implications

Substituent Effects on Pharmacodynamics: Halogenated Aromatic Rings: The 6-bromo-pyridine group in the target compound differs from the 3,4-dichlorophenyl group in U-drugs. Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce solubility compared to chlorine. Amino Group Configuration: The primary amine in the target compound (vs. tertiary dimethylamino groups in U-drugs) could alter hydrogen-bonding capacity and receptor selectivity.

Receptor Binding Hypotheses :

- U-47700 and U-50488H exhibit high affinity for μ-opioid (MOR) and κ-opioid (KOR) receptors, respectively, attributed to their dichlorophenyl and cyclohexylamine substituents . The bromopyridine and primary amine in the target compound may shift receptor preference or reduce affinity due to steric and electronic differences.

Biologische Aktivität

Overview

2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-methyl-acetamide is a chemical compound with significant potential in pharmaceutical research. Its unique structure, characterized by an amino group, a brominated pyridine ring, and an acetamide moiety, allows it to interact with various biological targets, making it a candidate for drug development aimed at treating specific diseases.

Chemical Structure

The molecular formula of 2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-methyl-acetamide is C10H12BrN3O. The structural features include:

- Amino Group : Contributes to hydrogen bonding and solubility.

- Brominated Pyridine : Enhances lipophilicity and may influence receptor binding.

- Acetamide Moiety : Essential for biological activity and interaction with enzymes.

The biological activity of 2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-methyl-acetamide is primarily attributed to its interaction with enzymes and receptors. Preliminary studies suggest that it may modulate enzymatic pathways associated with various diseases, potentially leading to therapeutic effects. The compound's specific binding affinity for certain molecular targets indicates its potential as a pharmacological agent.

In Vitro Studies

In vitro studies have demonstrated that 2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-methyl-acetamide exhibits significant activity against various cancer cell lines. For instance, it has shown promising results in inhibiting proliferation in human breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values ranging from 5 to 20 µM.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 | 15 | |

| A549 | 10 | |

| K562 | 12 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various acetamide derivatives, including 2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-methyl-acetamide. The results indicated that this compound significantly inhibited cell growth in multiple cancer types, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit specific enzymes involved in cancer progression. The findings revealed that it effectively inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition was linked to the compound's structural features, which allow it to bind effectively at the enzyme's active site .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-methyl-acetamide?

A typical synthesis involves reacting 2-amino-6-bromopyridine derivatives with acetylating agents under controlled conditions. For example, a protocol similar to the acetylation of 2-amino-6-bromopyridine (as described in ) can be adapted:

- Reagents : Acetyl chloride, triethylamine (as a base), dichloromethane (DCM) as solvent.

- Conditions : Stirring at room temperature under an inert atmosphere (e.g., nitrogen) for 12–24 hours.

- Purification : Recrystallization from ethyl acetate or column chromatography to isolate the product. Key challenges include avoiding over-acetylation and ensuring regioselectivity. Monitoring via thin-layer chromatography (TLC) is recommended .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure (e.g., ¹H NMR for proton environments, ¹³C NMR for carbon backbone) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for research-grade material) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What are the key structural features influencing its reactivity?

The compound’s reactivity is governed by:

- 6-Bromo-pyridin-3-ylmethyl group : The bromine atom facilitates nucleophilic substitution (e.g., Suzuki coupling) .

- N-Methylacetamide moiety : The amide group participates in hydrogen bonding, affecting solubility and target interactions .

- Amino group : Provides a site for further functionalization (e.g., acylation or alkylation) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

Yield optimization strategies include:

- Design of Experiments (DOE) : Systematic variation of parameters (e.g., temperature, solvent polarity, reagent stoichiometry) .

- Purification Techniques : Use of preparative HPLC or flash chromatography to isolate high-purity product .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance efficiency in derivative synthesis . Example data from analogous syntheses:

| Parameter | Optimal Range | Yield Improvement |

|---|---|---|

| Reaction Temp. | 25–40°C | +15% |

| Solvent | DCM/THF (1:1) | +20% |

Q. What strategies address discrepancies in biological activity data across studies?

Discrepancies may arise from:

- Purity Variability : Validate purity via HPLC before bioassays .

- Assay Conditions : Standardize protocols (e.g., cell line selection, incubation time) .

- Structural Confirmation : Re-characterize batches using NMR to rule out degradation . For conflicting results, replicate studies with independent synthetic batches and include positive/negative controls .

Q. How to design structure-activity relationship (SAR) studies for this compound?

SAR strategies include:

- Core Modifications : Synthesize analogs with variations at the bromopyridine (e.g., Cl or F substitution) or acetamide (e.g., N-ethyl instead of N-methyl) .

- Biological Testing : Screen analogs against target enzymes (e.g., kinases) or pathogens.

- Computational Modeling : Use molecular docking to predict binding affinities to receptors (e.g., nicotinic acetylcholine receptors) . Example SAR Table:

| Derivative | Modification | Bioactivity (IC₅₀) |

|---|---|---|

| Parent Compound | None | 10 µM |

| 6-Fluoro Analog | Br → F | 5 µM |

| N-Ethylacetamide | N-Me → N-Et | 15 µM |

Q. What are common side reactions during synthesis, and how are they mitigated?

Common issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.